molecular formula C11H13NO5S B13900216 Benzyl (4R)-4-methyl-2,2-dioxo-oxathiazolidine-3-carboxylate

Benzyl (4R)-4-methyl-2,2-dioxo-oxathiazolidine-3-carboxylate

Cat. No.: B13900216
M. Wt: 271.29 g/mol
InChI Key: CKCJEQFMSMZKEV-SECBINFHSA-N
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Description

Benzyl (4R)-4-methyl-2,2-dioxo-oxathiazolidine-3-carboxylate is a chiral heterocyclic compound featuring a five-membered oxathiazolidine ring system with a sulfone (dioxo) group at positions 2 and 2, a methyl substituent at the 4R configuration, and a benzyl ester at position 3. Its molecular formula is C₁₁H₁₃NO₅S, with a molecular weight of 271.29 g/mol . This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical intermediates, due to its stereochemical specificity and reactive carboxylate group. The sulfone moiety enhances stability, while the benzyl ester serves as a protective group that can be selectively cleaved under hydrogenolytic conditions .

Properties

Molecular Formula

C11H13NO5S

Molecular Weight

271.29 g/mol

IUPAC Name

benzyl (4R)-4-methyl-2,2-dioxooxathiazolidine-3-carboxylate

InChI

InChI=1S/C11H13NO5S/c1-9-7-17-18(14,15)12(9)11(13)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3/t9-/m1/s1

InChI Key

CKCJEQFMSMZKEV-SECBINFHSA-N

Isomeric SMILES

C[C@@H]1COS(=O)(=O)N1C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC1COS(=O)(=O)N1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

The synthetic routes often start from amino acid derivatives or related chiral precursors that provide the stereochemical framework. For example, L-cysteine derivatives or related amino alcohols can be used as starting points for ring closure.

Stepwise Synthesis

A representative synthetic sequence includes the following steps:

Step 1: Formation of the Oxathiazolidine Ring

  • Condensation of a chiral amino alcohol with a suitable electrophile such as benzyl chloroformate to form the benzyl carbamate intermediate.
  • Cyclization with a sulfonylating agent (e.g., sulfonyl chloride) to form the oxathiazolidine ring.
  • Control of reaction conditions (temperature, solvent, base) is critical to favor ring closure and avoid side reactions.

Step 2: Introduction of the Methyl Group at the 4-Position

  • Alkylation using methylating agents (e.g., methyl iodide) under basic conditions.
  • Stereoselective control is achieved by employing chiral auxiliaries or catalysts.

Step 3: Oxidation to the 2,2-Dioxo (Sulfone) Derivative

  • Oxidation of the thiazolidine sulfur to the sulfone using oxidizing agents such as hydrogen peroxide, m-chloroperoxybenzoic acid, or oxone.
  • Reaction conditions are optimized to prevent overoxidation or ring cleavage.

Detailed Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields based on literature and patent data:

Step Reagents & Conditions Solvent Temperature (°C) Time (h) Yield (%) Notes
Ring formation Benzyl chloroformate, base (e.g., triethylamine) Dichloromethane 0 to 25 2-4 85-90 Stirring under inert atmosphere
Cyclization with sulfonyl chloride Sulfonyl chloride, base (e.g., pyridine) Dichloromethane 0 to 5 1-3 80-88 Controlled addition to avoid side products
Methylation Methyl iodide, base (e.g., potassium carbonate) Acetonitrile 20 to 50 4-6 75-85 Stereoselective alkylation
Oxidation to sulfone Hydrogen peroxide or m-CPBA Acetic acid or dichloromethane 0 to 40 1-3 90-95 Careful monitoring to prevent overoxidation

Purification and Characterization

  • Purification is typically achieved by recrystallization from alcohols (methanol, ethanol) or by chromatographic techniques using silica gel with eluents such as ethyl acetate/hexane mixtures.
  • Characterization includes Nuclear Magnetic Resonance spectroscopy (NMR), Infrared spectroscopy (IR), Mass Spectrometry (MS), and Elemental Analysis to confirm structure and stereochemistry.
  • Optical rotation measurements are used to verify enantiomeric purity.

Advanced Synthetic Techniques

Recent advances include:

  • Microwave-Assisted Synthesis: Accelerates cyclization and oxidation steps, improving yields and reducing reaction times.
  • Green Chemistry Approaches: Use of less toxic solvents (ethyl acetate, dimethyl carbonate) and milder oxidants to minimize environmental impact.
  • Chiral Catalysis: Employing chiral catalysts or auxiliaries to enhance stereoselectivity in methylation and ring closure.

Scientific Research Applications

Based on the search results, here's what is known about the compound "Benzyl (4R)-4-methyl-2,2-dioxo-oxathiazolidine-3-carboxylate" and related compounds:

  • Basic Information:
    • The compound "benzyl (4S)-4-methyl-2, 2-dioxo-oxathiazolidine-3-carboxylate" has a molecular formula of C11H13NO5SC_{11}H_{13}NO_5S and a molecular weight of 271.29 .
    • It is also known by the synonyms: 1007121-72-3;(S)-3-Cbz-4-methyl-1, 2, 3-oxathiazolidine 2, 2-dioxide;E88414;(S)-3-Cbz-4-methyl-1, 2, 3-oxathiazolidine2, 2-dioxide;(4S)-3-(Benzyloxycarbonyl)-4-methyl-1, 2, 3-oxathiazolidine 2, 2-dioxide .
    • A similar compound, "this compound", has the CAS number 2845995-91-5 .
  • Availability:
    • benzyl (4S)-4-methyl-2, 2-dioxo-oxathiazolidine-3-carboxylate is available for purchase in a 1-gram quantity .
  • Related Compounds:
    • "(2R,4R)-Benzyl 4-methyl-5-oxo-2-phenyloxazolidine-3-carboxylate" with the CAS No. 143564-89-0, has a molecular weight of 311.33 and a molecular formula of C18H17NO4C_{18}H_{17}NO_4 .
    • "Tert-butyl (R)-4-methyl-2,2-dioxo-[1,2,3]oxathiazolidine-3-carboxylate" is another related compound, with CAS number 454248-53-4 and molecular formula C8H15NO5SC_8H_{15}NO_5S .
  • Potential Applications:
    • The search results discuss the synthesis and biological activity of 1,3-dioxolane derivatives, which exhibit antibacterial and antifungal activities .
    • These compounds were tested against various bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis, as well as the yeast Candida albicans .
    • Some of the synthesized 1,3-dioxolanes showed significant antibacterial activity against S. aureus, S. epidermidis, and P. aeruginosa, while all tested compounds except one showed antifungal activity against C. albicans .
    • One study aimed to prepare new chiral and racemic 1,3-dioxolane derivatives with possible biological activities, noting an increasing trend for chiral drug substances in enantiomerically pure form in the pharmaceutical industry .

Mechanism of Action

The mechanism of action of Benzyl (4R)-4-methyl-2,2-dioxo-oxathiazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Stereochemical Variants: (4R) vs. (4S) Enantiomers

The (4S)-enantiomer, benzyl (4S)-4-methyl-2,2-dioxo-oxathiazolidine-3-carboxylate (CAS 1007121-72-3), shares identical molecular formula and weight with the (4R)-isomer but differs in the spatial arrangement at the 4-position . Key distinctions include:

  • Synthesis : Both enantiomers are synthesized via stereoselective cyclization, but chiral auxiliaries or catalysts are required to control configuration.
  • Applications : Enantiomers may exhibit divergent biological activities or reactivity in asymmetric synthesis. The (4S)-variant is commercially available as a heterocyclic building block, suggesting its utility in medicinal chemistry .
Property (4R)-Isomer (4S)-Isomer
CAS Number Not explicitly provided 1007121-72-3
Configuration R at C4 S at C4
Commercial Availability Limited (tert-butyl analog in ) Widely available

Ester Group Variation: Benzyl vs. tert-Butyl

tert-Butyl (4R)-4-methyl-2,2-dioxo-oxathiazolidine-3-carboxylate (EN300-1588625) replaces the benzyl group with a tert-butyl ester . Differences include:

  • Stability and Reactivity: The tert-butyl group is hydrolytically stable under basic conditions but cleavable via strong acids (e.g., trifluoroacetic acid). In contrast, the benzyl ester is labile to hydrogenolysis.
  • Lipophilicity : The tert-butyl analog (estimated MW 235 g/mol) is less polar than the benzyl derivative (271.29 g/mol), influencing solubility and pharmacokinetics in drug design .

Heterocycle Substitution: Oxathiazolidine vs. Oxazolidine

Benzyl (R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate (CAS 133464-37-6) replaces the sulfur atom in the oxathiazolidine ring with a nitrogen atom, forming an oxazolidine system . Key contrasts:

  • Electronic Properties : The oxathiazolidine’s sulfone group is electron-withdrawing, enhancing ring stability and directing electrophilic substitutions. The oxazolidine’s dimethyl and formyl substituents increase steric bulk and reactivity toward nucleophiles.
  • Synthetic Utility : Oxazolidines are often used as chiral auxiliaries in asymmetric catalysis, while oxathiazolidines may serve as sulfone precursors in cross-coupling reactions .
Property Oxathiazolidine (Target) Oxazolidine ()
Heteroatoms O, S, N O, N
Key Substituents 2,2-dioxo, 4R-methyl 2,2-dimethyl, 4-formyl
Molecular Weight 271.29 g/mol ~275 g/mol (estimated)

Biological Activity

Benzyl (4R)-4-methyl-2,2-dioxo-oxathiazolidine-3-carboxylate (CAS No. 2845995-91-5) is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on the latest research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC11H13NO5S
Molecular Weight271.29 g/mol
Purity≥ 97%
CAS Number2845995-91-5

Antimicrobial Activity

The oxathiazolidine framework is also associated with antimicrobial properties. Research indicates that thiazolidine derivatives can inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways . Although specific studies on this compound are scarce, the presence of sulfur in its structure may contribute to potential antimicrobial effects.

The synthesis of this compound typically involves multi-step organic reactions that may include the formation of oxathiazolidine rings through cyclization reactions involving appropriate precursors .

Mechanism of Action:
The biological activity of this compound can be attributed to its ability to interact with key enzymes and receptors involved in cellular signaling pathways. For example:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation.
  • Regulation of Gene Expression: By modulating transcription factors like FOXM1, these compounds can alter the expression of genes involved in cell cycle regulation and apoptosis.

Case Studies and Research Findings

  • Study on FOXM1 Inhibition:
    • A study demonstrated that certain thiazolidine derivatives significantly inhibited FOXM1 in TNBC cells at lower concentrations compared to existing inhibitors . This suggests a potential pathway for further exploration with this compound.
  • Antimicrobial Efficacy:
    • Research into related oxathiazolidines showed promising results against various bacterial strains, indicating that this compound could possess similar antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzyl (4R)-4-methyl-2,2-dioxo-oxathiazolidine-3-carboxylate, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound is typically synthesized via condensation of substituted oxathiazolidine precursors with benzyl chloroformate under anhydrous conditions. Optimization involves controlling reaction temperature (0–5°C), using catalysts like DMAP, and employing inert atmospheres to prevent hydrolysis. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) improves yield and purity. Reproducibility challenges may arise from moisture sensitivity of intermediates, necessitating rigorous drying of solvents and reagents .

Q. Which analytical techniques are recommended to confirm the enantiomeric purity of this chiral oxathiazolidine derivative?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) is standard, using hexane/isopropanol mobile phases. Polarimetry and X-ray crystallography (for single crystals) provide complementary validation. For example, crystal structures of analogous (4S)-benzyl oxazolidinone derivatives (e.g., (4S)-Benzyl 4-isopropyl-5-oxo-1,3-oxazolidine-3-carboxylate) confirm stereochemistry via SHELXL refinement .

Advanced Research Questions

Q. How does the electronic and steric environment of the 4-methyl group influence the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer : The 4-methyl group introduces steric hindrance, reducing accessibility to the oxathiazolidine ring’s electrophilic sulfur center. Computational modeling (DFT) can map charge distribution and predict regioselectivity in reactions. Experimental validation involves comparing reaction rates with analogs lacking the methyl group. For example, studies on 4-benzyloxazolidine-2-thione derivatives demonstrate how substituents alter reactivity in heterocyclic transformations .

Q. What strategies resolve contradictions between experimental and computational data in crystallographic studies of this compound?

  • Methodological Answer : Discrepancies in bond lengths or angles may arise from dynamic disorder or twinning. High-resolution data collection (synchrotron sources) and refinement using SHELX-TLS models mitigate these issues. For example, structural reports of related oxazolidinones highlight the importance of anisotropic displacement parameters and hydrogen-bonding networks in resolving ambiguities .

Q. How can this compound serve as a precursor for bioactive heterocycles, and what assays validate its utility?

  • Methodological Answer : The oxathiazolidine ring undergoes ring-opening reactions with amines or thiols to generate γ-amino alcohols or β-amino acids. Antibacterial activity of derivatives (e.g., pyrido[2,3-f]quinoxalines) is assessed via MIC assays against E. coli and S. aureus. Structural modifications at the 4-methyl position can enhance activity, guided by SAR studies .

Methodological Considerations Table

Research Aspect Key Techniques References
Stereochemical ValidationChiral HPLC, X-ray crystallography
Synthetic OptimizationLow-temperature condensation, DMAP catalysis
Reactivity AnalysisDFT modeling, kinetic rate comparisons
Crystallographic RefinementSHELXL, TLS parameterization
Bioactivity ScreeningMIC assays, SAR profiling

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